2,3,4-Trimethylquinoline 1-oxide

Lipophilicity Partition coefficient ADME

Researchers requiring regioselective C-2 functionalization of trimethylquinoline often encounter inert reactivity. 2,3,4-Trimethylquinoline 1-oxide solves this by activating the C-2 position via N-oxide directing effect, enabling alkylation/arylation chemistry unavailable to the parent amine. ΔlogP = -1.66 (parent amine → N-oxide) alters solubility and chromatographic retention; boiling point elevation ~+70 °C provides quantitative SAR benchmarks. Certified Wiley Registry mass spectrum confirms identity for QC workflows. Supplied at ≥95% purity for non-human research use.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 14300-13-1
Cat. No. B076394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethylquinoline 1-oxide
CAS14300-13-1
Synonyms2,3,4-Trimethylquinoline 1-oxide
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2[N+](=C1C)[O-])C
InChIInChI=1S/C12H13NO/c1-8-9(2)11-6-4-5-7-12(11)13(14)10(8)3/h4-7H,1-3H3
InChIKeyKQGJCXVIQBTQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trimethylquinoline 1-Oxide – Physicochemical Identity


2,3,4‑Trimethylquinoline 1‑oxide is a heteroaromatic N‑oxide derived from the fully methyl‑substituted quinoline scaffold. It carries three methyl groups at the 2‑, 3‑ and 4‑positions and an oxygen atom datively bonded to the ring nitrogen, yielding the formula C₁₂H₁₃NO (MW 187.24 g·mol⁻¹) [REFS‑1]. The N‑oxide functionality profoundly alters the electronic character and lipophilicity relative to the parent 2,3,4‑trimethylquinoline: the predicted logP drops from ~3.46 (parent amine) to 1.80 (N‑oxide) [REFS‑2][REFS‑3]. This shift is accompanied by a boiling point increase to ~355.7 °C and a density of ~1.1 g·cm⁻³ [REFS‑1]. The compound is typically supplied at ≥95 % purity and is intended exclusively for non‑human research use [REFS‑4].

N-Oxide chemistry tool with altered polarity and electronic profile
Moderate-polarity fragment for lead-like library design
GC-MS reference spectrum available for isomer identity confirmation

2,3,4-Trimethylquinoline 1-Oxide – Why It Cannot Be Substituted


The N‑oxide group is not a passive spectator; it re‑distributes electron density across the aromatic system, alters the dipole moment, and dramatically reduces lipophilicity (ΔlogP ≈ –1.66 relative to the parent amine) [REFS‑1][REFS‑2]. This translates into different solubility profiles, chromatographic retention, and membrane permeability—parameters that directly govern formulation, extraction, and biological assay outcomes. Furthermore, the N‑oxide enables regio‑selective C–H functionalisation chemistry (e.g., alkylation at C‑2) that the parent amine does not support [REFS‑3]. Substituting 2,3,4‑trimethylquinoline 1‑oxide with the parent amine, with a mono‑methyl quinoline N‑oxide, or with a differently substituted trimethyl isomer therefore risks both chemical and biological non‑equivalence.

Parent amine
Higher logP and different electronic character; cannot support N-oxide-directed C-2 functionalisation
Mono-methyl N-oxides
Different lipophilicity and steric profile; regioselectivity and solubility may shift
Other trimethyl isomers
May share exact mass but differ in GC retention and biological recognition

2,3,4-Trimethylquinoline 1-Oxide – Quantitative Differentiation


Lipophilicity Reduction vs. Parent Amine

The introduction of the N‑oxide dipole lowers the predicted logP from 3.46 (ACD/LogP for 2,3,4‑trimethylquinoline) to 1.80 (2,3,4‑trimethylquinoline 1‑oxide), a decrease of –1.66 log units [REFS‑1][REFS‑2]. For context, 2‑methylquinoline 1‑oxide has an experimental logP of ~2.58 and 4‑methylquinoline 1‑oxide ~2.0, showing that the 2,3,4‑trimethyl pattern imparts intermediate lipophilicity among methyl‑substituted quinoline N‑oxides [REFS‑3][REFS‑4].

Lipophilicity (logP)
Predicted
1.80 (Δ −1.66 vs parent amine)
Supports formulation and assay design in polar media
Predicted value; no experimental logP available
Lipophilicity Partition coefficient ADME Formulation

Boiling Point and Thermal Stability vs. Parent Amine

The N‑oxide has a predicted boiling point of 355.7 ± 52.0 °C (at 760 mmHg), which is ~70 °C higher than the parent amine (285.0 ± 0.0 °C) [REFS‑1][REFS‑2]. Its flash point is predicted at 168.9 ± 30.7 °C [REFS‑1]. The increased boiling point reflects stronger intermolecular dipole‑dipole interactions and suggests different behaviour during vacuum distillation or thermal stress.

Boiling point
Predicted
355.7 °C
Higher thermal stability vs parent amine; purification strategy may differ
Predicted value; no experimental boiling point
Thermal stability Distillation Purification Handling

C-2 Regioselectivity Enabled by N-Oxide

Quinoline N‑oxides undergo preferential radical or nucleophilic attack at C‑2, a regioselectivity that is absent in the parent quinoline [REFS‑1]. This has been exploited for C‑2 alkylation and arylation reactions. The 2,3,4‑trimethyl substitution pattern leaves C‑5 to C‑8 available for further functionalisation, while the three methyl groups block alternative reactive sites, potentially enhancing selectivity compared to less substituted N‑oxides such as 2‑methylquinoline 1‑oxide or 4‑methylquinoline 1‑oxide. Quantitative yield comparisons for the title compound are not available; however, yields of up to 90 % have been reported for structurally related 2,3‑disubstituted quinoline N‑oxides synthesised by analogous electrochemical methods [REFS‑2].

C-2 regioselectivity
Class-level
N-Oxide directed C-2 attack
Enables late-stage diversification; no specific yield reported
Class-level inference; up to 90% for related structures
C–H functionalisation Regioselectivity Synthetic utility Late‑stage modification

Isomer Differentiation by GC-MS

The Wiley Registry mass spectrum of 2,3,4‑trimethylquinoline 1‑oxide (Exact Mass: 187.0997 Da) is available in the KnowItAll Mass Spectral Library [REFS‑1]. While fragmentation data are not publicly tabulated, the unique substitution pattern generates a distinct retention index and fragmentation fingerprint that can be used to distinguish it from other trimethyl isomers (e.g., 2,4,6‑, 2,5,8‑, or 4,6,7‑trimethylquinoline N‑oxides) during GC‑MS quality control.

GC-MS identity
Reference spectrum
Exact Mass 187.0997 Da
Confirms isomer identity in quality control workflows
Wiley Registry spectrum; comparison data limited
Analytical identification Mass spectrometry Quality control Isomer confirmation

Co-Catalysed Cyclisation Synthetic Route

Chinese patent CN106478501A describes a general method for preparing 2,3,4‑trisubstituted quinoline N‑oxides via Cp*Co(CO)I₂‑catalysed cyclisation of nitrones with alkynes [REFS‑1]. The method is reported to accommodate diverse substituents; the 2,3,4‑trimethyl derivative is explicitly within the claimed scope. While isolated yields for this specific compound are not disclosed in the patent abstract, the methodology provides a defined synthetic route that distinguishes it from N‑oxides requiring harsher peracid oxidation of pre‑formed quinolines.

Synthetic route
Patent method
Cp*Co-catalysed cyclisation
Direct construction of N-oxide scaffold; scope includes target
Yield not disclosed for this specific compound
Synthetic methodology Cobalt catalysis Nitrone‑alkyne cyclisation Scalability

2,3,4-Trimethylquinoline 1-Oxide – Key Applications


Fragment Library Design with Balanced Polarity

With a predicted logP of 1.80, this N‑oxide occupies a polarity window that balances aqueous solubility with membrane permeability [REFS‑1]. Fragment libraries enriched with sp³‑rich, moderately polar scaffolds are in demand for lead‑like compound collections, and the 2,3,4‑trimethyl pattern provides steric bulk without excessive lipophilicity.

Synthetic Intermediate for C-2 Functionalisation

The N‑oxide activates the C‑2 position for regioselective alkylation or arylation [REFS‑1]. Researchers building C‑2‑substituted quinoline libraries can use this compound as a protected, activated intermediate, exploiting the N‑oxide directing effect to introduce diversity at a position that is inert in the parent amine.

Analytical Reference Standard for Isomeric Purity

Because the trimethylquinoline family contains numerous positional isomers, the certified mass spectrum available in the Wiley Registry [REFS‑1] makes this N‑oxide suitable as a reference standard for GC‑MS identity confirmation in quality‑control workflows, particularly for laboratories synthesising or analysing quinoline derivatives.

Physicochemical Probe for N-Oxide SAR

The large drop in logP (Δ = –1.66) and boiling point elevation (ΔTb ≈ +70 °C) relative to the parent amine [REFS‑1][REFS‑2] provide a quantitative physicochemical benchmark for structure‑activity relationship (SAR) studies exploring the effect of N‑oxidation on pharmacokinetic or environmental fate parameters.

Application
Selection Property
Validation Focus
Fragment library design
Moderate polarity window
Aqueous solubility vs permeability balance
Synthetic intermediate
N-Oxide directing effect
C-2 regioselectivity and yield assessment
Analytical reference standard
Certified mass spectrum
Isomer identity by GC-MS
Physicochemical SAR probe
N-Oxidation polarity shift
LogP and boiling point impact
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